[1,3]Dioxolo[4,5-f]isobenzofuran-5(7H)-one
CAS No.: 4792-36-3
Cat. No.: VC7976362
Molecular Formula: C9H6O4
Molecular Weight: 178.14 g/mol
* For research use only. Not for human or veterinary use.
![[1,3]Dioxolo[4,5-f]isobenzofuran-5(7H)-one - 4792-36-3](/images/structure/VC7976362.png)
Specification
CAS No. | 4792-36-3 |
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Molecular Formula | C9H6O4 |
Molecular Weight | 178.14 g/mol |
IUPAC Name | 5H-furo[3,4-f][1,3]benzodioxol-7-one |
Standard InChI | InChI=1S/C9H6O4/c10-9-6-2-8-7(12-4-13-8)1-5(6)3-11-9/h1-2H,3-4H2 |
Standard InChI Key | QIYDTIMMZOUCGL-UHFFFAOYSA-N |
SMILES | C1C2=CC3=C(C=C2C(=O)O1)OCO3 |
Canonical SMILES | C1C2=CC3=C(C=C2C(=O)O1)OCO3 |
Introduction
Key Structural Features:
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Benzodioxole Ring: A fused dioxole ring with a benzene core, adopting a flattened envelope conformation.
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Isobenzofuranone Core: A lactone structure contributing to the compound's reactivity and stability.
Crystallographic Data
The crystallographic study of Dioxolo[4,5-f]isobenzofuran-5(7H)-one reveals the following key parameters:
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Planarity: The isobenzofuranone ring system is nearly planar, with deviations as low as 0.016 Å for carbon atoms within the plane.
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Dihedral Angle: The benzene ring of the benzodioxole system forms a dihedral angle of approximately 76.45° with the isobenzofuranone core .
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Conformation: The dioxole ring adopts a flattened envelope conformation with the methylene carbon at the flap deviating by 0.104 Å from the mean plane .
Table 1: Selected Bond Lengths and Angles
Bond/Angle | Value |
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C–C (benzene) | ~1.39 Å |
C=O (lactone) | ~1.21 Å |
Dihedral Angle | ~76.45° |
Deviation from Planarity | ~0.016 Å |
Synthesis
The synthesis of Dioxolo[4,5-f]isobenzofuran-5(7H)-one typically involves cyclization reactions using precursors containing dioxole and furan functionalities. The process often includes:
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Formation of the benzodioxole moiety.
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Lactonization to form the isobenzofuranone core.
General Synthetic Route:
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Starting materials such as catechol derivatives are reacted under oxidative conditions to form the benzodioxole ring.
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Subsequent cyclization with phthalic anhydride derivatives yields the final product.
Pharmacological Potential
Compounds containing benzofuran or benzodioxole motifs exhibit diverse biological activities:
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Antibacterial and Antifungal: Benzofuran derivatives are known for their antimicrobial properties .
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Anticancer Activity: Certain derivatives selectively target cancer cells by inducing apoptosis or interacting with DNA via intercalation mechanisms .
Applications in Medicinal Chemistry
The unique structural framework of Dioxolo[4,5-f]isobenzofuran-5(7H)-one makes it a promising scaffold for drug design:
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Lead Optimization: Modifications at the dioxole or lactone rings can optimize pharmacokinetics.
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Molecular Docking Studies: Computational simulations suggest strong binding affinity to protein targets involved in cancer and microbial infections.
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